

A Comparative Analysis of Strychnine Sulfate: In Vitro and In Vivo Effects

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Compound of Interest

Compound Name: *Strychnine sulfate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of **strychnine sulfate**, a potent convulsive agent. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to be a valuable resource for researchers in toxicology, pharmacology, and neuroscience.

At a Glance: In Vitro vs. In Vivo Effects

Parameter	In Vitro	In Vivo
Primary Target	Glycine Receptors (GlyRs)	Central Nervous System (CNS), primarily spinal cord
Primary Effect	Antagonism of glycine-induced chloride currents	Convulsions, muscle spasms, respiratory failure
Key Measures	IC50 for GlyR inhibition, changes in neuronal firing rate	Lethal Dose (LD50), onset and duration of seizures
Typical Models	Cultured neurons (spinal cord, cortical), Xenopus oocytes expressing GlyRs	Rodents (mice, rats), other mammals

Quantitative Data Comparison

The following tables summarize key quantitative data from in vitro and in vivo studies on **strychnine sulfate**.

Table 1: In Vitro Potency of Strychnine Sulfate

Cell Type/Preparation	Method	Parameter	Value	Reference
Cultured Rat Neocortical Neurons	Electrophysiology	IC50 for Glycine-Evoked Current Inhibition	40 nM	[1]
Chick Ciliary Ganglion Neurons	Patch-Clamp	Half-maximal inhibition of glycine-induced responses	20 nM	[2]
Rat Cerebellar Granule Cells	Patch-Clamp	IC50 for Glycine-Evoked Current Inhibition	58 nM	[3]
Mouse Spinal Cord Membranes	Radioligand Binding Assay	Affinity Constant (Ki) for [3H]strychnine binding	0.03 μ M	[4][5]
Neurons from Nucleus Accumbens	Electrophysiology	IC50 for Glycine-Induced Current Inhibition	60 nM	[6]

Table 2: In Vivo Lethality of Strychnine

Species	Route of Administration	LD50	Reference
Rat	Oral	16 mg/kg	[7]
Rat	Subcutaneous	0.5 - 2.0 mg/kg	[8]
Mouse	Oral	2 mg/kg	[7]
Mouse	Intraperitoneal	0.5 - 4 mg/kg (dose-dependent tonic seizures)	[9]
Dog	Oral	0.5 mg/kg	[10]
Cat	Oral	0.5 mg/kg	[10]
Human (estimated)	Oral	1.5 - 2 mg/kg (probable lethal dose)	[10]

Table 3: Time Course of Strychnine Effects

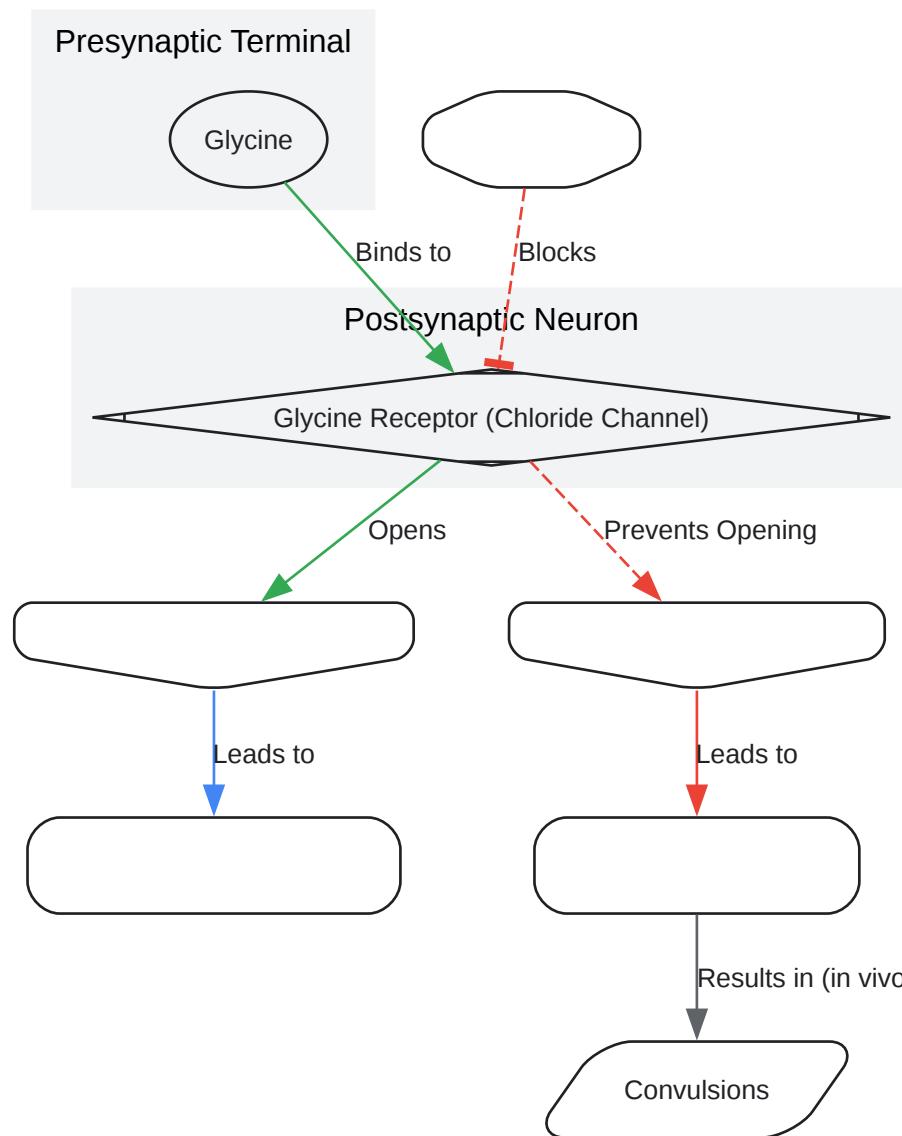
Setting	Effect	Onset	Duration	Reference
In Vitro	Increased multichannel bursting in cultured murine spinal cord neurons	5-20 nM concentration	-	[11]
	Regular, coordinated bursting in cultured murine spinal cord neurons	>5 μ M concentration	-	[11]
In Vivo	Muscle spasms and twitching	Within minutes of exposure	-	[12]
Convulsions (in humans)	15 to 60 minutes after ingestion	Can last 12-24 hours	[7]	
Death (in humans with high dose)	15 to 30 minutes	-	[7]	
Tonic seizures (in mice, 2 mg/kg i.p.)	Latency shortened by various agents	-	[9]	

Mechanism of Action: Glycine Receptor Antagonism

Strychnine's primary mechanism of action, both in vitro and in vivo, is the competitive antagonism of the inhibitory neurotransmitter glycine at its receptors (GlyRs), particularly in the spinal cord and brainstem.[\[12\]](#) Glycine binding to its receptor, a ligand-gated chloride ion channel, normally causes an influx of chloride ions, hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential.[\[6\]](#) Strychnine binds to the same receptor but does not activate it, thereby preventing glycine from binding and inhibiting its hyperpolarizing

effect.[\[12\]](#) This disinhibition leads to an increased excitability of motor neurons, resulting in the characteristic muscle spasms and convulsions seen *in vivo*.

Strychnine's Mechanism of Action at the Glycinergic Synapse



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Caption: Strychnine competitively blocks glycine receptors, preventing inhibitory neurotransmission.

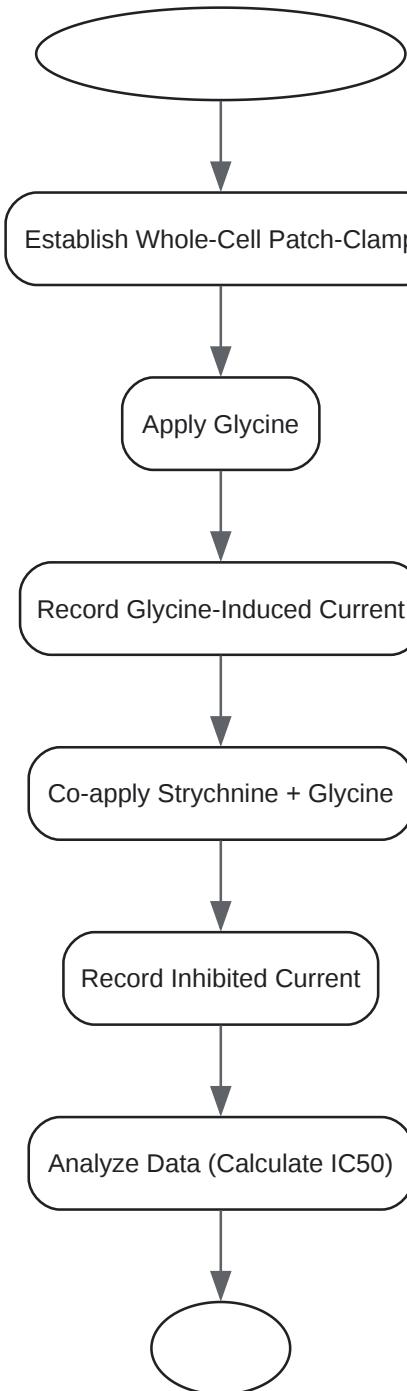
Experimental Protocols

In Vitro: Patch-Clamp Electrophysiology on Cultured Neurons

This protocol is a generalized method for assessing the effect of strychnine on glycine-induced currents in cultured neurons.

- **Cell Culture:** Primary neurons (e.g., from rodent spinal cord or cortex) are cultured on glass coverslips.
- **Recording Setup:** A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and perfused with an external recording solution.
- **Patch-Clamp Recording:** Whole-cell patch-clamp recordings are established from individual neurons using a glass micropipette filled with an internal solution. The neuron is voltage-clamped at a holding potential of -60 mV.
- **Drug Application:** Glycine is applied to the neuron to elicit an inward chloride current.
- **Strychnine Application:** **Strychnine sulfate** is co-applied with glycine at varying concentrations to determine its inhibitory effect on the glycine-induced current.
- **Data Analysis:** The reduction in the amplitude of the glycine-induced current by strychnine is measured to calculate the IC₅₀ value.

In Vitro Patch-Clamp Experimental Workflow

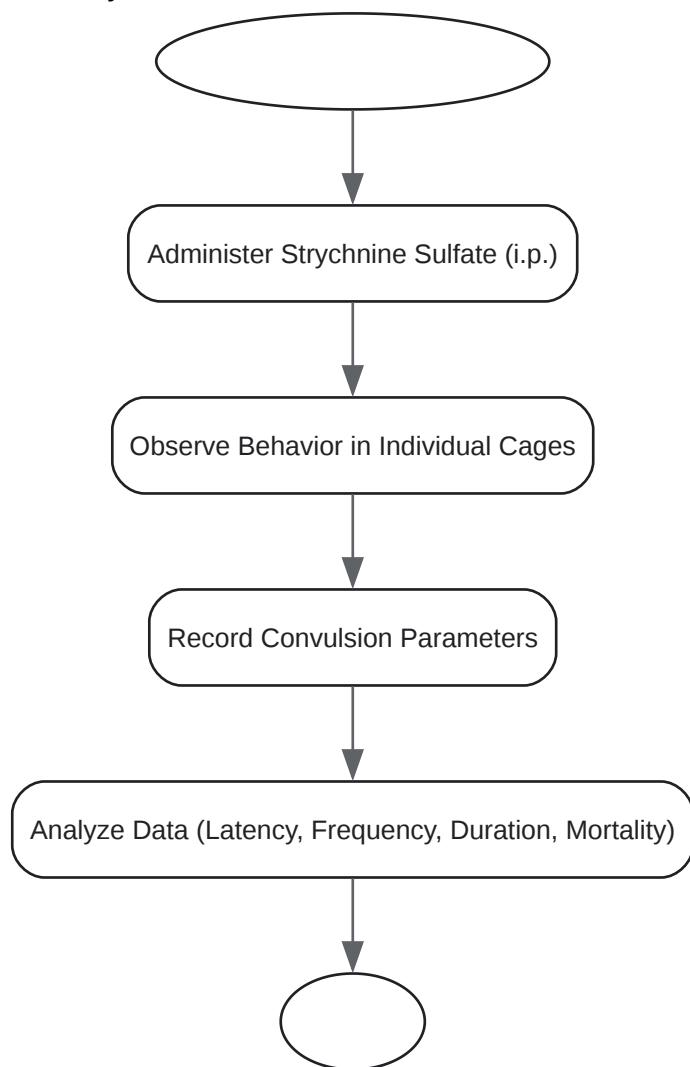
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Caption: Workflow for in vitro analysis of strychnine's effect on glycine-induced currents.

In Vivo: Strychnine-Induced Convulsion Model in Mice

This protocol describes a common method for studying the convulsive effects of strychnine in a mouse model.

- **Animal Preparation:** Adult male mice are housed under standard laboratory conditions with free access to food and water.
- **Drug Administration:** A solution of **strychnine sulfate** in saline is prepared. A predetermined dose (e.g., 2 mg/kg) is administered to the mice via intraperitoneal (i.p.) injection.[13]
- **Observation:** Immediately after injection, each mouse is placed in an individual observation cage.
- **Data Collection:** The following parameters are recorded for a set period (e.g., 60 minutes):
 - **Latency to first convolution:** The time from injection to the onset of the first generalized tonic-clonic seizure.
 - **Number of convulsions:** The total number of convulsive episodes.
 - **Duration of convulsions:** The length of each convulsive episode.
 - **Mortality:** The number of animals that die within a specified timeframe (e.g., 24 hours).
- **Data Analysis:** The collected data are statistically analyzed to determine the severity of the convulsive effects.

In Vivo Strychnine-Induced Convulsion Model Workflow[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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